2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(cyanomethyl)acetamide
Description
Properties
IUPAC Name |
2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-N-(cyanomethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c1-8-4-14(19)21-11-6-12(10(15)5-9(8)11)20-7-13(18)17-3-2-16/h4-6H,3,7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFQLNYQJVIXSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(cyanomethyl)acetamide is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₃H₁₁ClO₅
- Molecular Weight : 282.68 g/mol
- CAS Number : 301683-08-9
Biological Activity Overview
Research indicates that coumarin derivatives exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. The specific compound has shown promise in several studies.
Anticancer Activity
Several studies have investigated the anticancer potential of coumarin derivatives. For instance, compounds with similar structures have been demonstrated to inhibit cancer cell proliferation through various pathways:
-
Mechanism of Action :
- Induction of apoptosis in cancer cells.
- Inhibition of angiogenesis and metastasis.
- Modulation of cell cycle progression.
-
Case Studies :
- A study by Pendergrass et al. (2024) highlighted the inhibition of cancer cell lines by coumarin-based compounds, showing IC50 values in the micromolar range for several derivatives .
- Another research indicated that modifications at the 6-position of the coumarin ring could enhance anticancer activity by increasing lipophilicity and cellular uptake .
Antimicrobial Activity
Coumarins have also been recognized for their antimicrobial properties. The specific compound's structural features suggest potential efficacy against various pathogens:
- In Vitro Studies :
- Compounds containing similar structural motifs were tested against Gram-positive and Gram-negative bacteria, with some showing significant inhibitory effects .
- The introduction of electron-withdrawing groups has been associated with enhanced antibacterial activity due to increased membrane permeability.
Neuroprotective Effects
Research into neuroprotective effects has gained traction, particularly concerning Alzheimer's disease:
- Acetylcholinesterase Inhibition :
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Acetamide Nitrogen
Table 1: Key Structural and Physicochemical Comparisons
Pharmacological and Functional Insights
- Anticancer Activity: Derivatives with 4-methylcoumarin cores () exhibit moderate activity against breast cancer (MCF-7) via apoptosis induction. The cyanomethyl group in the target compound may enhance cellular uptake but requires empirical validation .
- Antimicrobial Potential: Sulfamoylphenyl derivatives () show broad-spectrum activity due to sulfonamide’s enzyme inhibition (e.g., dihydropteroate synthase) .
- Toxicity Considerations : Halogenated analogs (e.g., ) raise toxicity concerns; the target’s chloro group necessitates careful toxicity profiling .
Spectroscopic and Analytical Data
- IR/NMR Trends: The target’s C≡N stretch (2214–2212 cm⁻¹) aligns with cyano-containing analogs () . ¹H-NMR: Coumarin protons resonate at δ 6.5–8.0 ppm, while acetamide NH appears at δ 10–12 ppm (D₂O exchangeable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
